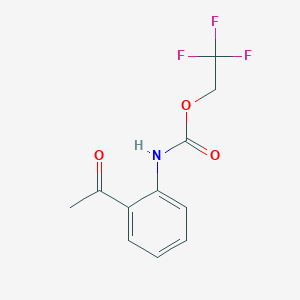

2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate is a chemical compound with the molecular formula C11H10F3NO3. It is known for its unique structural features, which include a trifluoroethyl group and an acetylphenyl group linked through a carbamate bond.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate typically involves the reaction of 2-acetylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions: 2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions to yield 2-acetylphenylamine and 2,2,2-trifluoroethanol.

Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Hydrolysis: 2-Acetylphenylamine and 2,2,2-trifluoroethanol.

Substitution: Products depend on the nucleophile used.

科学研究应用

Chemistry

- Building Block for Complex Molecules: This compound serves as a versatile building block in organic synthesis. Its trifluoroethyl group imparts unique electronic properties that enhance reactivity and selectivity in chemical reactions.

Biology

- Biochemical Probes: The compound is investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules. The trifluoroethyl moiety increases lipophilicity, aiding penetration through lipid membranes and facilitating interactions with proteins and enzymes.

Medicine

- Therapeutic Properties: Preliminary studies suggest that this compound may possess therapeutic properties. It has been explored for its role in drug development, particularly in targeting specific molecular pathways.

Industry

- Development of Specialty Chemicals: The compound is utilized in creating specialty chemicals and materials, leveraging its unique structural features for applications that require enhanced thermal stability and chemical resistance.

Research indicates that this compound exhibits significant biological activity:

- Enzyme Inhibition: A notable study demonstrated that it inhibits acetylcholinesterase (AChE), a critical enzyme involved in neurotransmission. Kinetic analysis revealed a slow-binding mechanism with a Ki value around 0.53 nM.

- Agrochemical Potential: Its biological activity has led to investigations into its potential use as an agrochemical agent against pests and pathogens while minimizing harm to non-target species.

Case Study 1: Enzyme Inhibition

A detailed kinetic study showed that 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate effectively inhibits AChE. The slow-binding nature of this inhibition suggests potential applications in treating conditions associated with cholinergic dysfunctions.

Case Study 2: Agrochemical Applications

Research into the compound's efficacy against agricultural pests highlighted its selective targeting capabilities. This selectivity is crucial for developing eco-friendly pest control agents that do not adversely affect beneficial organisms.

作用机制

The mechanism of action of 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The trifluoroethyl group may enhance the compound’s binding affinity to these targets, while the acetylphenyl group may contribute to its overall stability and reactivity .

相似化合物的比较

- 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate

- 2,2,2-Trifluoroethyl N-(4-acetylphenyl)carbamate

Comparison: Compared to its analogs, 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate is unique due to the position of the acetyl group on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For instance, the ortho position (2-position) may result in steric hindrance, affecting the compound’s interaction with molecular targets .

生物活性

2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate is an organic compound that belongs to the class of carbamates, characterized by its molecular formula C11H10F3NO3 and a molecular weight of 261.20 g/mol. The compound features a trifluoroethyl group, which imparts unique electronic properties, enhancing its potential applications in various fields, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoroethyl group increases the compound's lipophilicity, facilitating its penetration through lipid membranes. This property allows it to interact with proteins and enzymes within cells.

Interaction Studies

Preliminary studies have shown that this compound can bind to specific enzymes and receptors. For instance:

- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Further research is required to elucidate the binding affinities and kinetics involved in these interactions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Target | Activity | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Study 1 | Acetylcholinesterase | Inhibition | 0.53 | Slow-binding inhibitor |

| Study 2 | Cytochrome P450 | Substrate | Not specified | Potential for drug metabolism |

| Study 3 | Protein Kinase | Modulation | Not specified | Impacts signaling pathways |

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound inhibits acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The kinetic analysis indicated a slow-binding mechanism with a Ki value of approximately 0.53 nM .

- Agrochemical Applications : Research has explored the potential use of this compound in agrochemicals due to its biological activity against pests and pathogens. Its unique structure allows for selective targeting while minimizing harm to non-target species.

- Medicinal Chemistry : Investigations into the compound's role as a biochemical probe have highlighted its potential for drug development. The interaction with various molecular targets suggests that it could be optimized for therapeutic applications.

属性

IUPAC Name |

2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c1-7(16)8-4-2-3-5-9(8)15-10(17)18-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMDAMQCIXBBAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。